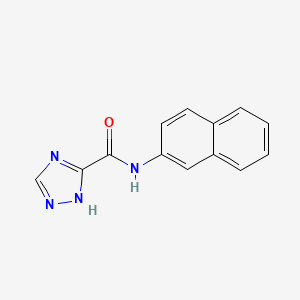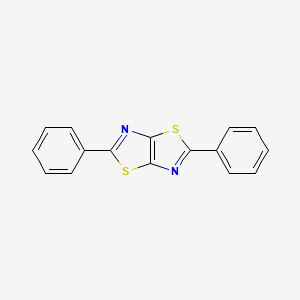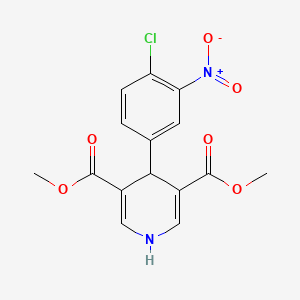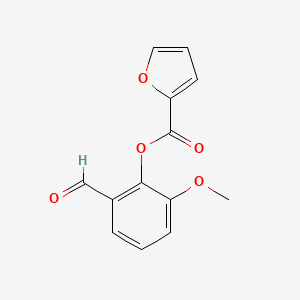![molecular formula C32H31N3OS B11098804 (2{R},3{R},10B{S})-3-(1-Adamantylcarbonyl)-2-[3-(methylthio)phenyl]-2,3-dihydropyrrolo[2,1-{A}]isoquinoline-1,1(10B{H})-dicarbonitrile](/img/structure/B11098804.png)
(2{R},3{R},10B{S})-3-(1-Adamantylcarbonyl)-2-[3-(methylthio)phenyl]-2,3-dihydropyrrolo[2,1-{A}]isoquinoline-1,1(10B{H})-dicarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2{R},3{R},10B{S})-3-(1-Adamantylcarbonyl)-2-[3-(methylthio)phenyl]-2,3-dihydropyrrolo[2,1-{A}]isoquinoline-1,1(10B{H})-dicarbonitrile is a complex organic compound that features a unique combination of adamantyl, methylthio, and dihydropyrroloisoquinoline moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2{R},3{R},10B{S})-3-(1-Adamantylcarbonyl)-2-[3-(methylthio)phenyl]-2,3-dihydropyrrolo[2,1-{A}]isoquinoline-1,1(10B{H})-dicarbonitrile can be achieved through a multi-step process:
Formation of the Adamantylcarbonyl Intermediate: The adamantyl group is introduced via a Friedel-Crafts acylation reaction using adamantane and an appropriate acyl chloride.
Synthesis of the Dihydropyrroloisoquinoline Core: This involves a Pictet-Spengler reaction between a tryptamine derivative and an aldehyde.
Introduction of the Methylthio Group: The methylthio group is introduced through a nucleophilic substitution reaction using a thiol reagent.
Final Coupling and Cyclization: The final step involves coupling the adamantylcarbonyl intermediate with the dihydropyrroloisoquinoline core, followed by cyclization to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
科学研究应用
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology
In biological research, the compound may serve as a probe to study the interactions of adamantyl and dihydropyrroloisoquinoline moieties with biological targets.
Medicine
Potential medicinal applications include the development of new drugs targeting specific pathways, given the unique structural features of the compound.
Industry
In industry, the compound could be used in the development of advanced materials, such as polymers with enhanced stability or electronic properties.
作用机制
The mechanism of action of (2{R},3{R},10B{S})-3-(1-Adamantylcarbonyl)-2-[3-(methylthio)phenyl]-2,3-dihydropyrrolo[2,1-{A}]isoquinoline-1,1(10B{H})-dicarbonitrile would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The adamantyl group could enhance membrane permeability, while the dihydropyrroloisoquinoline core may interact with specific binding sites.
相似化合物的比较
Similar Compounds
(2{R},3{R},10B{S})-3-(1-Adamantylcarbonyl)-2-[3-(methylthio)phenyl]-2,3-dihydropyrrolo[2,1-{A}]isoquinoline-1,1(10B{H})-dicarbonitrile: Unique due to the combination of adamantyl, methylthio, and dihydropyrroloisoquinoline moieties.
This compound: Similar structure but with different substituents on the aromatic ring.
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
分子式 |
C32H31N3OS |
|---|---|
分子量 |
505.7 g/mol |
IUPAC 名称 |
(2R,3R,10bS)-3-(adamantane-1-carbonyl)-2-(3-methylsulfanylphenyl)-3,10b-dihydro-2H-pyrrolo[2,1-a]isoquinoline-1,1-dicarbonitrile |
InChI |
InChI=1S/C32H31N3OS/c1-37-25-7-4-6-24(14-25)27-28(30(36)31-15-20-11-21(16-31)13-22(12-20)17-31)35-10-9-23-5-2-3-8-26(23)29(35)32(27,18-33)19-34/h2-10,14,20-22,27-29H,11-13,15-17H2,1H3/t20?,21?,22?,27-,28+,29-,31?/m0/s1 |
InChI 键 |
RNHQHVKQKIBRAK-SOHPDCFESA-N |
手性 SMILES |
CSC1=CC=CC(=C1)[C@H]2[C@@H](N3C=CC4=CC=CC=C4[C@H]3C2(C#N)C#N)C(=O)C56CC7CC(C5)CC(C7)C6 |
规范 SMILES |
CSC1=CC=CC(=C1)C2C(N3C=CC4=CC=CC=C4C3C2(C#N)C#N)C(=O)C56CC7CC(C5)CC(C7)C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1Z)-6-methoxy-3,4-dihydronaphthalen-1(2H)-ylidene]-5-(morpholin-4-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11098727.png)
![3-chloro-5-(4-chlorophenyl)-N-(4-fluorobenzyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11098731.png)
![Methyl 6a-(3-nitrophenyl)-4,6-dioxo-5-phenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B11098738.png)



![(3E)-3-{2-[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene}-N-(prop-2-en-1-yl)butanamide](/img/structure/B11098771.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-{[2-oxo-2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)propanamide](/img/structure/B11098775.png)



![1-Naphthyl bicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B11098792.png)
![N-(3-chlorophenyl)-2-(4-chlorophenyl)-2-{[(2,4-dichlorophenoxy)acetyl]amino}acetamide](/img/structure/B11098797.png)

